molecular formula C21H17FN4O2S B12499158 1-[(4-fluorophenyl)sulfonyl]-N,N'-diphenyl-1H-pyrazole-3,5-diamine

1-[(4-fluorophenyl)sulfonyl]-N,N'-diphenyl-1H-pyrazole-3,5-diamine

Cat. No.: B12499158
M. Wt: 408.5 g/mol
InChI Key: NUVDAADQFUXINE-UHFFFAOYSA-N
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Description

1-(4-fluorobenzenesulfonyl)-N3,N5-diphenylpyrazole-3,5-diamine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorobenzenesulfonyl group attached to a pyrazole ring, which is further substituted with diphenylamine groups. The unique structural features of this compound make it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzenesulfonyl)-N3,N5-diphenylpyrazole-3,5-diamine typically involves multiple steps, starting with the preparation of key intermediates One common approach is the reaction of 4-fluorobenzenesulfonyl chloride with hydrazine derivatives to form the pyrazole ringThe reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, including chromatography and spectroscopy, are employed to monitor the progress and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzenesulfonyl)-N3,N5-diphenylpyrazole-3,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted benzene derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(4-fluorobenzenesulfonyl)-N3,N5-diphenylpyrazole-3,5-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzenesulfonyl)-N3,N5-diphenylpyrazole-3,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzenesulfonyl group can form strong interactions with active sites, while the diphenylamine groups enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorobenzenesulfonyl chloride
  • 4-Fluorobenzene-1-sulfonyl chloride
  • p-Fluorobenzenesulfonyl chloride

Uniqueness

Compared to similar compounds, 1-(4-fluorobenzenesulfonyl)-N3,N5-diphenylpyrazole-3,5-diamine stands out due to its unique combination of a pyrazole ring and diphenylamine groups. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H17FN4O2S

Molecular Weight

408.5 g/mol

IUPAC Name

1-(4-fluorophenyl)sulfonyl-3-N,5-N-diphenylpyrazole-3,5-diamine

InChI

InChI=1S/C21H17FN4O2S/c22-16-11-13-19(14-12-16)29(27,28)26-21(24-18-9-5-2-6-10-18)15-20(25-26)23-17-7-3-1-4-8-17/h1-15,24H,(H,23,25)

InChI Key

NUVDAADQFUXINE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=NN2S(=O)(=O)C3=CC=C(C=C3)F)NC4=CC=CC=C4

Origin of Product

United States

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